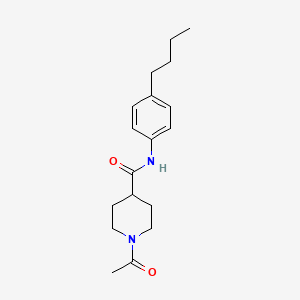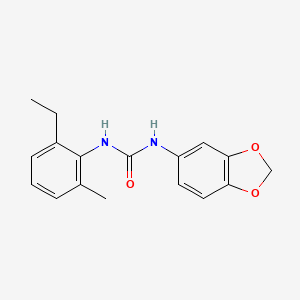![molecular formula C17H21NO4S B5370052 4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5370052.png)
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C16H17NO2. This compound is characterized by the presence of ethoxy, methoxy, and sulfonamide functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring of reaction parameters are crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenethylamine: Contains the methoxyphenyl group and is used in different chemical contexts.
Uniqueness
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of ethoxy, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-4-22-16-9-11-17(12-10-16)23(19,20)18(2)13-14-5-7-15(21-3)8-6-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWOGWBTXDTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5369978.png)
![methyl 2-[(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5369980.png)
![1-(3-fluorobenzyl)-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5369993.png)


![N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5370017.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![7-(2-methylphenyl)-4-[(1-methylpyrrolidin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5370030.png)
![6-butyl-5-methyl-2-(4-morpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5370039.png)
![N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B5370042.png)
![3-{2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370054.png)
![3-(2-{(Z)-1-[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID](/img/structure/B5370062.png)

![2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid](/img/structure/B5370071.png)
